Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-
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Overview
Description
Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- is a complex organic compound with a unique structure that includes a benzenemethanesulfonamide group and a cyclohexyl group with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- typically involves the reaction of benzenemethanesulfonyl chloride with N-[1-(aminomethyl)-4-methylcyclohexyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is crucial for various physiological processes. This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanesulfonamide: A simpler compound without the cyclohexyl group.
Toluenesulfonamide: Similar structure but with a toluene group instead of benzenemethane.
Phenylmethanesulfonamide: Similar to benzenemethanesulfonamide but with a phenyl group.
Uniqueness
Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]- is unique due to the presence of the cyclohexyl group with an aminomethyl substituent, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1152600-27-5 |
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Molecular Formula |
C15H24N2O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[1-(aminomethyl)-4-methylcyclohexyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C15H24N2O2S/c1-13-7-9-15(12-16,10-8-13)17-20(18,19)11-14-5-3-2-4-6-14/h2-6,13,17H,7-12,16H2,1H3 |
InChI Key |
JHWHQKXWARROAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CN)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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